molecular formula C9H14N2O B1525065 1-cyano-N,N-dimethylcyclopentane-1-carboxamide CAS No. 1249394-70-4

1-cyano-N,N-dimethylcyclopentane-1-carboxamide

Cat. No.: B1525065
CAS No.: 1249394-70-4
M. Wt: 166.22 g/mol
InChI Key: AJSJIKWFYMANGM-UHFFFAOYSA-N
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Description

1-Cyano-N,N-dimethylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C9H14N2O. It is a derivative of cyclopentane, featuring a cyano group (-CN) and a carboxamide group (-CONH-) attached to the cyclopentane ring. This compound is of interest in various scientific research applications due to its unique structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopentanone as the starting material.

  • Reaction Steps:

    • Formation of Enamine: Cyclopentanone is first converted to its enamine derivative using a secondary amine, such as dimethylamine, under acidic conditions.

    • Cyanation: The enamine is then subjected to a cyanation reaction, where a cyanide source, such as potassium cyanide, is used to introduce the cyano group.

    • Hydrolysis and Amide Formation: The resulting nitrile is hydrolyzed to form the carboxylic acid, which is then converted to the amide using an amine source, such as dimethylamine, under dehydration conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring efficient and cost-effective processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-cyano-N,N-dimethylcyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in a different functional group.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or amide groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Cyclopentanecarboxylic acid

  • Reduction: 1-amino-N,N-dimethylcyclopentane-1-carboxamide

  • Substitution: Various substituted cyclopentanes depending on the nucleophile used

Scientific Research Applications

1-cyano-N,N-dimethylcyclopentane-1-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-cyano-N,N-dimethylcyclopentane-1-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-cyano-N,N-dimethylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:

  • 1-cyano-N-methylcyclopentane-1-carboxamide: Similar structure but with only one methyl group on the nitrogen atom.

  • 1-cyano-N,N-diethylcyclopentane-1-carboxamide: Similar structure but with ethyl groups instead of methyl groups on the nitrogen atom.

  • 1-cyano-N,N-dimethylcyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.

Properties

IUPAC Name

1-cyano-N,N-dimethylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11(2)8(12)9(7-10)5-3-4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSJIKWFYMANGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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